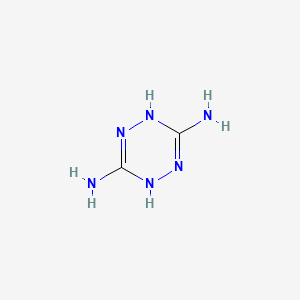

1,4-Dihydro-1,2,4,5-tetrazine-3,6-diamine

Description

Historical Context and Evolution of 1,2,4,5-Tetrazine (B1199680) Chemistry

The chemistry of 1,2,4,5-tetrazines has a history stretching back to the late 19th century with the development of the Pinner synthesis. mdpi.com This method involves the reaction of iminoesters with hydrazine (B178648) to produce 3,6-disubstituted-1,4-dihydro-1,2,4,5-tetrazines, which are subsequently oxidized to yield the corresponding aromatic tetrazines. mdpi.comnih.gov For over half a century, 1,2,4,5-tetrazines have been recognized for their role as electron-deficient dienes in inverse electron-demand Diels-Alder reactions. nih.govbohrium.com

In recent years, the applications for 1,2,4,5-tetrazine chemistry have expanded dramatically. mdpi.com A significant area of growth is in the field of bioorthogonal chemistry, where the rapid and specific reaction between tetrazines and strained alkenes is used for cellular labeling, imaging, and detection. nih.govnih.govbohrium.com Beyond bio-conjugation, the high nitrogen content of the tetrazine ring has led to intense research into their use as high energy density materials (HEDMs), which have potential applications as propellants and explosives. mdpi.com This evolution from classical organic synthesis to cutting-edge applications highlights the enduring relevance of the tetrazine scaffold and its dihydro- precursors.

Significance of the Dihydrotetrazine Scaffold in Heterocyclic Chemistry

The 1,4-dihydro-1,2,4,5-tetrazine scaffold, the structural core of 1,4-Dihydro-1,2,4,5-tetrazine-3,6-diamine, is a pivotal intermediate in heterocyclic chemistry. Its primary role is that of a stable precursor to the highly reactive aromatic 1,2,4,5-tetrazine. mdpi.comnih.govnih.gov The conversion from the dihydro- form to the aromatic tetrazine is typically achieved through oxidation. nih.govresearchgate.net

This relationship between the stable dihydrotetrazine and the reactive tetrazine forms the basis of a chemical "on-off" switch. udel.edu The dihydrotetrazine scaffold is generally unreactive towards dienophiles, while the corresponding oxidized tetrazine reacts rapidly. udel.edunih.gov This controllable reactivity is particularly valuable in the field of bioorthogonal chemistry. Researchers have developed "photocaged" dihydrotetrazines that can be converted to their reactive tetrazine form using light. nih.govbiorxiv.org This strategy allows for precise spatial and temporal control over chemical reactions within living systems. nih.gov Furthermore, the unique properties of the dihydrotetrazine scaffold have led to its investigation for use as a photo-activated caging group for the controlled release of therapeutic agents. udel.edu Derivatives of the dihydrotetrazine scaffold, including those with amino substituents, are of significant interest for these potential applications. researchgate.netresearchgate.net

Table 1: Functional Comparison of Dihydrotetrazine vs. Tetrazine

| Feature | Dihydrotetrazine Scaffold | Aromatic Tetrazine Scaffold |

|---|---|---|

| Reactivity with Dienophiles | Generally inactive udel.edu | Highly reactive nih.govbohrium.com |

| Aromaticity | Non-aromatic | Aromatic |

| Role in Synthesis | Stable precursor/intermediate mdpi.comnih.gov | Final reactive product |

| Primary Application | Latent reactivity, "caged" compounds udel.edunih.gov | Bioorthogonal ligation, Diels-Alder reactions nih.gov |

Structural Isomerism and Tautomerism in Dihydrotetrazines

Dihydrotetrazines, including this compound, can exhibit both structural isomerism and tautomerism. The most common isomers are the 1,4-dihydro and 1,2-dihydro forms. nih.govresearchgate.net The 1,4-dihydro isomer is generally considered to be the more stable tautomer. nih.gov

Studies have indicated that the substitution pattern on the ring can influence the favored isomeric form. Monosubstituted dihydrotetrazines typically adopt the 1,4-dihydro structure, whereas some disubstituted derivatives may exist as the 1,2-dihydro isomer. researchgate.net There is also evidence suggesting that rearrangements can occur during the synthesis of certain disubstituted dihydrotetrazines. researchgate.net

The non-aromatic, six-membered ring of 1,4-dihydro-1,2,4,5-tetrazines is not planar and can adopt different conformations, such as a boat or chair form. researchgate.netresearchgate.net Furthermore, research into related hexahydro-1,2,4,5-tetrazines has demonstrated the existence of stable rotational isomers (rotamers) that can be isolated at room temperature. rsc.org

Table 2: Common Isomers of Dihydrotetrazine

| Isomer Type | Description | Relative Stability |

|---|---|---|

| 1,4-Dihydro-1,2,4,5-tetrazine | Hydrogens are located at the 1 and 4 positions of the ring. | Generally more stable nih.gov |

| 1,2-Dihydro-1,2,4,5-tetrazine | Hydrogens are located at the 1 and 2 positions of the ring. | Generally less stable nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

1,4-dihydro-1,2,4,5-tetrazine-3,6-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6N6/c3-1-5-7-2(4)8-6-1/h(H3,3,5,6)(H3,4,7,8) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDRVUNRVCIYLED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NNC(=NN1)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6N6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40310751 | |

| Record name | 1,4-dihydro-1,2,4,5-tetrazine-3,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40310751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56929-46-5 | |

| Record name | NSC231547 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231547 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-dihydro-1,2,4,5-tetrazine-3,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40310751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,4 Dihydro 1,2,4,5 Tetrazine 3,6 Diamine and Key Precursors

Direct Synthesis Routes to 3,6-Diamino-1,2,4,5-tetrazine and its Dihydro Forms

The formation of the 3,6-diamino-substituted tetrazine core and its dihydro counterpart can be achieved through several direct synthetic routes, each employing different precursors and reaction conditions.

Condensation Reactions Involving Guanidine (B92328) Derivatives and Hydrazine (B178648)

A significant method for synthesizing the precursors to the dihydrotetrazine ring involves the reaction between guanidine hydrochloride and hydrazine. mdpi.com This initial step produces triaminoguanidine monohydrochloride, a crucial building block. For example, treating a slurry of guanidine hydrochloride in a solvent like 1,4-dioxane (B91453) with hydrazine monohydrate and heating the mixture under reflux yields triaminoguanidine monohydrochloride in high purity (98%). google.comsci-hub.st This intermediate is then used in subsequent cyclization reactions. mdpi.com

The general formation of the dihydro-1,2,4,5-tetrazine ring typically involves the conversion of acyclic reagents in the first step, followed by oxidation to the corresponding aromatic 1,2,4,5-tetrazine (B1199680). mdpi.com Guanidine hydrochloride is a key synthon used in these multi-step procedures which are valuable for preparing tetrazine precursors. mdpi.com

Multi-step Syntheses via Pyrazole-Substituted Dihydrotetrazine Intermediates

A well-established route to 3,6-diamino-1,2,4,5-tetrazine proceeds through a pyrazole-substituted dihydrotetrazine intermediate. google.com This multi-step synthesis begins with the reaction of triaminoguanidine monohydrochloride with 2,4-pentanedione in an aqueous solution. google.comsci-hub.st This reaction forms a precipitate of 3,6-bis(3,5-dimethylpyrazol-1-yl)-1,2-dihydro-1,2,4,5-tetrazine. google.com

The synthesis can be optimized by reacting triaminoguanidine monohydrochloride with two equivalents of 2,4-pentanedione in water at 70°C for four hours, which produces the dihydrotetrazine intermediate in 80-85% yields. sci-hub.st

The subsequent step involves the oxidation of this dihydro intermediate. google.com Treating a slurry of the dihydrotetrazine with nitrogen dioxide leads to the formation of 3,6-bis(3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazine. sci-hub.st This oxidized intermediate is then subjected to ammonolysis. By heating a slurry of the pyrazole-substituted tetrazine in a solvent such as 1-methyl-2-pyrrolidinone (B7775990) (NMP) with an excess of ammonia (B1221849) in a pressure reactor at 90°C, a quantitative conversion to 3,6-diamino-1,2,4,5-tetrazine is achieved. google.comsci-hub.st

| Step | Reactants | Product | Conditions | Yield |

| 1 | Triaminoguanidine monohydrochloride, 2,4-pentanedione | 3,6-bis(3,5-dimethylpyrazol-1-yl)-1,2-dihydro-1,2,4,5-tetrazine | Water, 70°C, 4 hours | 80-85% sci-hub.st |

| 2 | 3,6-bis(3,5-dimethylpyrazol-1-yl)-1,2-dihydro-1,2,4,5-tetrazine, Nitrogen dioxide | 3,6-bis(3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazine | Suitable solvent | Quantitative sci-hub.st |

| 3 | 3,6-bis(3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazine, Ammonia | 3,6-Diamino-1,2,4,5-tetrazine | NMP, 90°C, 6 hours | Quantitative sci-hub.st |

Formation from Tetrazine Dicarboxylic Acid Derivatives

Alkyl esters and amides of 1,4-dihydro-1,2,4,5-tetrazine-3,6-dicarboxylic acid serve as precursors for functionalized dihydrotetrazines. researchgate.net The synthesis of unbranched dialkyl esters can be achieved by mixing an alcohol with thionyl chloride at low temperatures before adding 1,4-dihydro-1,2,4,5-tetrazine-3,6-dicarboxylic acid. researchgate.net However, attempts to prepare the corresponding dicarbonyl dichloride followed by reaction with alcohols often fail due to the ring-opening of the tetrazine. researchgate.net

Amides of 1,4-dihydro-1,2,4,5-tetrazine can be prepared from these esters. For instance, 1,4-dihydro-1,2,4,5-tetrazine-3,6-dicarboxamide was synthesized by adding saturated ammonia in ethanol (B145695) to the corresponding ester. researchgate.net These dicarboxylic acid derivatives provide a scaffold that can be chemically modified, although direct conversion to 1,4-dihydro-1,2,4,5-tetrazine-3,6-diamine from these specific precursors is not extensively detailed in the provided sources.

General Approaches to Dihydro-1,2,4,5-tetrazines

The synthesis of the dihydro-1,2,4,5-tetrazine ring is a foundational step in accessing many tetrazine derivatives. Several general methods have been developed for this purpose.

Pinner Synthesis Modifications Utilizing Iminoesters and Hydrazine

The Pinner synthesis is a classic method for preparing 3,6-disubstituted 1,2,4,5-tetrazine derivatives. mdpi.comnih.gov The reaction involves the condensation of an iminoester with hydrazine to form an amidrazone intermediate. mdpi.com This amidrazone then undergoes cyclization in the presence of excess hydrazine to yield the 1,4-dihydro-1,2,4,5-tetrazine derivative. mdpi.comnih.gov The final step is the oxidation of the dihydrotetrazine to the aromatic tetrazine. nih.gov

Modifications and "Pinner-like" reactions have expanded the utility of this approach, for instance, by using nitriles and hydrazine directly. nih.gov Sulfur-mediated "Pinner-like" reactions are also commonly employed for the synthesis of aromatic tetrazines. nih.gov

| Reactant 1 | Reactant 2 | Intermediate | Product |

| Iminoester | Hydrazine | Amidrazone | Dihydro-1,2,4,5-tetrazine derivative mdpi.comnih.gov |

Cyclocondensation Reactions from Aldehydes and Hydrazine

Cyclocondensation reactions represent another versatile route to heterocyclic systems. While direct synthesis of this compound from aldehydes and hydrazine is not explicitly detailed, the principles of cyclocondensation are relevant. For instance, multicomponent syntheses of pyrazoles, which are also nitrogen-containing heterocycles, often involve the cyclocondensation of 1,3-dicarbonyl compounds or their precursors with hydrazines. beilstein-journals.org Similarly, α,β-unsaturated cyano derivatives, which can be formed from aldehydes, undergo cyclocondensation with hydrazines to produce aminopyrazoles. beilstein-journals.org These examples highlight the potential of using aldehyde and hydrazine-based cyclocondensation reactions to form various heterocyclic rings, a strategy that could be adapted for dihydrotetrazine synthesis. beilstein-journals.org

Dimerization of Diazoacetate Derivatives

The synthesis of the 1,4-dihydro-1,2,4,5-tetrazine ring system, a core structure for compounds like this compound, frequently originates from the dimerization of diazoacetate derivatives. A well-established route involves the base-catalyzed self-condensation of ethyl diazoacetate. This reaction leads to the formation of the disodium (B8443419) salt of dihydro-1,2,4,5-tetrazine-3,6-dicarboxylate, which serves as a crucial precursor.

The process begins with the treatment of ethyl diazoacetate with a strong base, such as sodium hydroxide. This initiates a dimerization reaction, yielding a stable intermediate. Subsequent acidification of this intermediate provides dihydro-1,2,4,5-tetrazine-3,6-dicarboxylic acid. This dicarboxylic acid can then be esterified to produce various dialkyl esters, which are valuable for further chemical modifications.

A typical procedure for the synthesis of dimethyl dihydro-1,2,4,5-tetrazine-3,6-dicarboxylate is outlined below:

| Step | Reactants | Reagents | Product |

| 1 | Ethyl diazoacetate | Sodium hydroxide, Water | Disodium dihydro-1,2,4,5-tetrazine-3,6-dicarboxylate |

| 2 | Disodium salt from Step 1 | Concentrated hydrochloric acid | Dihydro-1,2,4,5-tetrazine-3,6-dicarboxylic acid |

| 3 | Dicarboxylic acid from Step 2 | Methanol, Thionyl chloride | Dimethyl dihydro-1,2,4,5-tetrazine-3,6-dicarboxylate |

This multi-step synthesis provides a reliable method for accessing symmetrically substituted 1,4-dihydro-1,2,4,5-tetrazine-3,6-dicarboxylates, which can be further functionalized, for instance, by amidation to approach the target diamine compound.

Control of Regioselectivity and Stereoselectivity in Dihydrotetrazine Formation

The synthesis of substituted dihydrotetrazines often requires precise control over the arrangement of substituents on the heterocyclic ring, encompassing both regioselectivity and stereoselectivity.

Regioselectivity:

Regioselectivity becomes critical in the synthesis of unsymmetrically substituted 1,4-dihydro-1,2,4,5-tetrazines. Achieving this control often necessitates strategies that move beyond the simple dimerization of a single precursor. One effective approach involves the synthesis of versatile intermediates, such as 3-thiomethyltetrazines, from carboxylic ester precursors. These intermediates can then undergo palladium-catalyzed cross-coupling reactions, like the Liebeskind-Srogl coupling, with various boronic acids. This method allows for the directed introduction of different substituents at specific positions on the tetrazine ring, thereby controlling the regiochemistry of the final product.

Another strategy for accessing unsymmetrical tetrazines involves the co-condensation of two different nitriles with hydrazine, often facilitated by a catalyst. The relative ratios of the starting nitriles can be adjusted to influence the statistical distribution of the resulting symmetrical and unsymmetrical products.

Stereoselectivity:

The stereochemistry of the 1,4-dihydro-1,2,4,5-tetrazine ring is another important consideration. The six-membered dihydrotetrazine ring is not planar and typically adopts a non-aromatic, puckered conformation. X-ray diffraction studies have confirmed that the 1,4-dihydro-1,2,4,5-tetrazine ring often exists in a boat conformation.

The control over the formation of specific stereoisomers (diastereomers or enantiomers) in the synthesis of chiral dihydrotetrazines is a more complex challenge. While general principles of asymmetric synthesis are well-developed for many classes of compounds, their specific application to the formation of the dihydrotetrazine ring is not as extensively documented. The stereochemical outcome of the ring-forming reaction would depend on the nature of the substituents, the reaction conditions, and the potential use of chiral auxiliaries or catalysts. For instance, the synthesis of 3,6-disubstituted-1,4-dihydro-1,2,4,5-tetrazine derivatives has been shown to yield 1,4-dihydro structures with a chair conformation. The specific spatial arrangement of the substituents is dictated by the reaction pathway and the thermodynamic stability of the possible stereoisomers.

The following table summarizes key aspects of selectivity control in dihydrotetrazine synthesis:

| Selectivity Type | Method/Principle | Outcome |

| Regioselectivity | Use of versatile intermediates (e.g., 3-thiomethyltetrazines) followed by cross-coupling reactions. | Controlled synthesis of unsymmetrically substituted dihydrotetrazines. |

| Regioselectivity | Co-condensation of different nitriles with hydrazine. | Formation of a mixture of symmetrical and unsymmetrical products, with ratios influenced by starting material concentrations. |

| Stereoselectivity | Inherent conformational preference of the dihydrotetrazine ring. | The ring typically adopts a non-planar boat or chair conformation. |

Further research into chiral catalysis and the use of stereochemically defined precursors will be crucial for developing methods that allow for the predictable and controlled synthesis of specific stereoisomers of 1,4-dihydro-1,2,4,5-tetrazine derivatives.

Reactivity and Reaction Mechanisms of 1,4 Dihydro 1,2,4,5 Tetrazine 3,6 Diamine

Oxidation Reactions to Aromatic 1,2,4,5-Tetrazines

The conversion of 1,4-dihydro-1,2,4,5-tetrazine derivatives to their aromatic counterparts is a critical step that unlocks their utility in further chemical synthesis, particularly in cycloaddition reactions. mdpi.comsci-hub.se This process involves the removal of two hydrogen atoms from the dihydrotetrazine ring, leading to the formation of a stable, aromatic 1,2,4,5-tetrazine (B1199680) system.

Oxidative dehydrogenation, also known as aromatization, is the fundamental process for converting 1,4-dihydropyridines and related dihydro-heterocycles into their aromatic forms. mdpi.comsci-hub.senih.gov For 1,4-dihydro-1,2,4,5-tetrazine-3,6-diamine, this process involves the formal loss of a hydride and a proton from the N1 and N4 positions of the ring. This transformation is thermodynamically favorable due to the formation of the stable aromatic tetrazine ring. The central six-membered ring of 1,4-dihydro-1,2,4,5-tetrazine derivatives typically exists in a boat or chair conformation, which is non-aromatic. researchgate.netnih.govresearchgate.net The oxidation process flattens the ring and establishes a delocalized π-electron system.

A variety of oxidizing agents can be employed to facilitate the aromatization of dihydro-heterocycles. While specific studies on this compound are not extensively detailed in the provided results, analogous systems offer insight into effective reagents.

Molecular Oxygen (O₂): In some catalytic systems, molecular oxygen serves as the terminal oxidant. For instance, the combination of 2,3-dichloro-5,6-dicyano-benzoquinone (DDQ) and sodium nitrite (B80452) (NaNO₂) can catalytically dehydrogenate dihydroarenes using O₂. mdpi.com In such a cycle, the dihydro compound is first oxidized by DDQ, which is reduced to DDQ-H₂. The NaNO₂ decomposes to NO, which is oxidized by O₂ to NO₂. The NO₂ then re-oxidizes DDQ-H₂ back to DDQ, completing the catalytic cycle. mdpi.com Dihydrotetrazine can be recycled back to tetrazine by oxidation with O₂, highlighting its potential as a reusable component in certain reactions. researchgate.net

Nitrogen Oxides: As part of the catalytic cycle mentioned above, nitrogen oxides (NOx) play a crucial role as intermediates in the re-oxidation of the primary oxidant. mdpi.com

Other Oxidants: A plethora of other reagents are known to effect the aromatization of Hantzsch 1,4-dihydropyridines, a related class of compounds. sci-hub.senih.gov These include manganese dioxide and quinones like DDQ. sci-hub.se Peracids, such as peroxytrifluoroacetic acid and 3-chloroperoxybenzoic acid (MCPBA), have been used to oxidize the aromatic 3,6-diamino-1,2,4,5-tetrazine to its N-oxide derivatives, indicating the susceptibility of the tetrazine ring nitrogen atoms to oxidation. zendy.ioresearchgate.net

The mechanism of oxidative aromatization typically involves a sequence of electron and proton transfer steps. For dihydroarenes, the proposed mechanism with a DDQ/NaNO₂ catalytic system begins with the dehydrogenation of the substrate by DDQ to yield the aromatic product and the reduced hydroquinone (B1673460) (DDQ-H₂). mdpi.com The DDQ-H₂ is then re-oxidized to DDQ by NO₂, which is generated in situ from the oxidation of NO by O₂. mdpi.com This catalytic cycle allows for the use of a substoichiometric amount of the primary oxidant. mdpi.com The net reaction is the oxidation of the dihydro-compound by molecular oxygen to form the aromatic species and water. mdpi.com

Nitration and Amino Group Functionalization

The amino groups at the 3 and 6 positions of the tetrazine ring are nucleophilic sites that can undergo further functionalization, such as nitration. Studies on derivatives like N³,N⁶-bis(1H-tetrazol-5-yl)-1,2,4,5-tetrazine-3,6-diamine have shown that nitration occurs selectively on the exocyclic ("bridging") secondary amine groups. rsc.orgresearchgate.net

Using nitrating agents like a nitric acid (HNO₃) and acetic anhydride (B1165640) (Ac₂O) mixture, nitro groups can be introduced onto the exocyclic nitrogen atoms. rsc.orgresearchgate.net For example, the nitration of N³,N⁶-Bis(1H-1,2,4-triazol-5-yl)-1,2,4,5-tetrazine-3,6-diamine with a HNO₃–Ac₂O mixture resulted in the formation of a dinitro derivative, N³,N⁶-bis(3-nitro-1H-1,2,4-triazol-5-yl)-1,2,4,5-tetrazine-3,6-diamine. rsc.org This demonstrates that the amino groups attached to the tetrazine core can be readily functionalized, which is a key strategy for modifying the properties of these compounds, particularly for the design of energetic materials. rsc.orgresearchgate.net

Further functionalization can be achieved through nucleophilic substitution reactions on related tetrazine systems. For instance, the reaction of 3,6-bis(3,5-dimethylpyrazolyl)-1,2,4,5-tetrazine with diamines leads to the substitution of the pyrazolyl groups to form bis(3-amino-1,2,4,5-tetrazines). rsc.org This suggests that the C3 and C6 positions of the tetrazine ring are susceptible to nucleophilic attack, allowing for the introduction of various amino functionalities.

Cycloaddition Reactions (e.g., Inverse Electron-Demand Diels-Alder)

Once oxidized to the aromatic state, 1,2,4,5-tetrazines are highly effective dienes in inverse electron-demand Diels-Alder (iEDDA) reactions. nih.govrsc.org This type of [4+2] cycloaddition occurs between an electron-deficient diene (the tetrazine) and an electron-rich dienophile (e.g., enamines, enol ethers, strained alkenes). nih.govsigmaaldrich.com The reaction typically proceeds through a three-step sequence: a [4+2] cycloaddition to form a bicyclic adduct, a retro-[4+2] cycloaddition with the extrusion of dinitrogen (N₂), and subsequent aromatization to yield a 1,2-diazine (pyridazine) or 1,2,4-triazine (B1199460) product. nih.gov

However, the reactivity of the tetrazine ring is highly dependent on its substituents. Electron-withdrawing groups on the tetrazine lower its LUMO energy, accelerating the reaction with electron-rich dienophiles. nih.gov Conversely, electron-donating groups, such as the amino groups in 3,6-diamino-1,2,4,5-tetrazine, raise the LUMO energy. This leads to poor reactivity with dienophiles compared to tetrazines bearing electron-withdrawing substituents. nih.gov While 3,6-diamino-1,2,4,5-tetrazine has been described, its application in iEDDA reactions is limited by this reduced reactivity. nih.gov

The kinetics of iEDDA reactions are strongly influenced by the electronic properties of both the tetrazine and the dienophile. nih.govrsc.org The reaction rate increases as the electron-withdrawing capability of the tetrazine substituents increases. nih.gov For instance, dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate is highly reactive and can undergo cycloadditions with a wide range of dienophiles, including unactivated and electron-deficient ones, often at room temperature or below. nih.gov

The table below illustrates the impact of substituents on the reaction rates of various tetrazines with a given dienophile, highlighting the general trend in reactivity.

The selectivity of the iEDDA reaction can also be controlled. In reactions with unsymmetrical dienophiles, the regioselectivity is influenced by the electronic and steric properties of the substituents on both the tetrazine and the dienophile. rsc.orgnih.gov Furthermore, the reaction conditions, such as the solvent, can have a dramatic effect on the reaction pathway. For example, the use of hexafluoroisopropanol (HFIP) as a solvent can promote an unprecedented formal [4+2] cycloaddition across the N1 and N4 atoms of the tetrazine ring with enamines, leading to 1,2,4-triazine derivatives instead of the typical pyridazine (B1198779) products from C3/C6 cycloaddition. nih.gov

Table of Mentioned Compounds

Dienophile Reactivity and Scope

The dienophile reactivity of the 1,2,4,5-tetrazine system is one of its most significant features, primarily demonstrated through inverse-electron-demand Diels-Alder (IEDDA) reactions. researchgate.net It is crucial to note that the 1,4-dihydro form of the title compound is not the reactive species in these cycloadditions. Instead, it serves as a stable, non-aromatic precursor that must first be oxidized to the corresponding aromatic 3,6-diamino-1,2,4,5-tetrazine to act as an electron-poor diene. mdpi.comnih.gov This oxidation can be achieved using various chemical reagents or can be triggered by external stimuli like light or enzymes, effectively "turning on" the bioorthogonal reactivity of the tetrazine core. researchgate.netnih.govbiorxiv.org

The aromatic 3,6-diamino-1,2,4,5-tetrazine reacts with a wide array of electron-rich dienophiles. The reaction rate is highly dependent on the nature of the substituents at the 3- and 6-positions of the tetrazine ring and the dienophile itself. nih.gov Electron-withdrawing groups on the tetrazine ring accelerate the IEDDA reaction, while electron-donating groups, such as the amino substituents in 3,6-diamino-1,2,4,5-tetrazine, decrease the reaction rate by increasing the energy of the tetrazine's Lowest Unoccupied Molecular Orbital (LUMO).

The scope of dienophiles includes strained alkenes and alkynes, which are often employed for their high reaction rates. nih.gov Notable examples include trans-cyclooctenes (TCO), norbornenes, and bicyclo[6.1.0]nonyne (BCN). researchgate.netnih.gov The reaction with these dienophiles is exceptionally fast and proceeds via a [4+2] cycloaddition, followed by the expulsion of dinitrogen gas (N₂) to form a stable dihydropyridazine (B8628806) product, which can then aromatize to a pyridazine.

The table below illustrates the effect of different substituents on the reaction rate of 1,2,4,5-tetrazines with trans-cyclooctene (B1233481) (TCO), providing context for the expected reactivity of the diamino-substituted variant.

| 3,6-Substituent on 1,2,4,5-Tetrazine | Dienophile | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Solvent |

|---|---|---|---|

| Di-(2-pyridyl) | TCO | 3.3 x 10⁶ | Water |

| Di-phenyl | TCO | 2.4 x 10³ | CH₃CN/H₂O |

| Di-methyl | TCO | 12 | CH₃CN/H₂O |

| Di-(p-methoxyphenyl) | BCN | 1.4 | MeOH |

| Di-(p-hydroxyphenyl) | BCN | 0.58 | MeOH |

Data compiled from studies on tetrazine-dienophile reaction kinetics. nih.govnih.gov

Given that the amino group (-NH₂) is a strong electron-donating group, it is anticipated that 3,6-diamino-1,2,4,5-tetrazine would exhibit a significantly slower reaction rate compared to phenyl- or pyridyl-substituted tetrazines.

Nucleophilic and Electrophilic Substitution Pathways

The substitution pathways for this compound are dictated by the electronic nature of the dihydrotetrazine ring and its exocyclic amino groups.

Nucleophilic Substitution: Nucleophilic aromatic substitution (SNAr) is a primary method for the synthesis and functionalization of the aromatic 1,2,4,5-tetrazine ring, which is highly electron-deficient. The synthesis of 3,6-diamino-1,2,4,5-tetrazine often involves the displacement of good leaving groups from an aromatic tetrazine precursor. For instance, a common route involves the ammonolysis of 3,6-bis(3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazine. google.comsci-hub.st In this reaction, ammonia (B1221849) acts as the nucleophile, displacing the 3,5-dimethylpyrazole (B48361) moieties to yield the desired diamino product. sci-hub.st This highlights that the introduction of the amino groups occurs on the oxidized tetrazine ring. The 1,4-dihydro-1,2,4,5-tetrazine ring itself is electron-rich and thus not susceptible to nucleophilic attack. rsc.org

Electrophilic Substitution: In contrast to the aromatic ring, the this compound molecule presents sites for electrophilic attack. The exocyclic amino groups are nucleophilic and can react with various electrophiles. While specific studies on the electrophilic substitution of this particular compound are scarce, general principles suggest that reactions such as acylation, alkylation, or sulfonylation would occur at the nitrogen atoms of the amino groups. The dihydrotetrazine ring itself is generally stable, but the N-H protons on the ring could potentially be substituted under specific conditions, for example, by reaction with silylating agents. rsc.org

Rearrangement Reactions and Isomerization

The chemistry of this compound is fundamentally linked to isomerization and redox transformations that connect it to its aromatic counterpart and other dihydro isomers.

Redox Relationship (Dihydro vs. Aromatic): The most significant transformation is the oxidation of the 1,4-dihydro form to the aromatic 1,2,4,5-tetrazine. mdpi.com This is not a rearrangement but a critical redox process that "activates" the latent reactivity of the molecule for IEDDA reactions. nih.gov Syntheses of 3,6-disubstituted-1,2,4,5-tetrazines typically produce the dihydro derivative first, which is then oxidized in a separate step. mdpi.comsciencemadness.org A variety of oxidizing agents have been successfully employed for this transformation, as detailed in the table below.

| Oxidizing Agent | Typical Conditions | Notes |

|---|---|---|

| Sodium Perborate (NaBO₃·4H₂O) | Water, ambient temperature | Used for the quantitative oxidation of 3,6-diamino-1,2-dihydro-1,2,4,5-tetrazine. sciencemadness.org |

| Nitrogen Oxides (NO, NO₂) | Generated in situ from NaNO₂/acid or used directly | Commonly used, but can fail for substrates with sensitive functionality like amino groups. mdpi.comsci-hub.st |

| Phenyliodonium Diacetate (PhI(OAc)₂) | Mild conditions | An effective and mild alternative to harsher nitrous reagents, suitable for sensitive substrates. nih.gov |

| m-Chloroperoxybenzoic acid (m-CPBA) | Organic solvent | Effective organic oxidant. mdpi.com |

| Horseradish Peroxidase (HRP) | Aqueous buffer, nanomolar concentration | Enzymatic catalysis for aerial oxidation. nih.gov |

Structural Isomerization (1,4-dihydro vs. 1,2-dihydro): Dihydro-1,2,4,5-tetrazines can exist as different structural isomers, primarily the 1,4-dihydro and 1,2-dihydro forms. Synthetic routes can be tailored to favor one over the other. For example, the reaction of 1,3-diaminoguanidine with 2,4-pentanedione under specific conditions yields 3,6-diamino-1,2-dihydro-1,2,4,5-tetrazine. sciencemadness.org In other syntheses, the 1,4-dihydro isomer is the predominant or exclusive product. researchgate.net The 1,4-dihydro-1,2,4,5-tetrazine ring is not planar and typically adopts a boat or chair conformation. rsc.orgresearchgate.net This non-aromatic, puckered structure is in stark contrast to the planar, aromatic ring of the oxidized 1,2,4,5-tetrazine. The stability of the 1,4-dihydro form is a key characteristic of the tetrazine system. rsc.org

Derivatization Strategies and Synthetic Transformations

Synthesis of Substituted 1,4-Dihydro-1,2,4,5-tetrazine-3,6-diamine Analogues

The core structure of this compound offers multiple sites for substitution, including the nitrogen atoms of the diamine groups and the carbon atoms at the 3 and 6 positions of the tetrazine ring. These substitutions are crucial for fine-tuning the chemical and physical properties of the resulting molecules.

N-Alkylation and N-Acylation

Modification of the amino groups in this compound through N-alkylation and N-acylation reactions is a key strategy for creating derivatives with altered properties. While direct N-alkylation of the parent diamine is not extensively detailed in the reviewed literature, related acylation reactions have been reported.

A notable example of N-acylation is the synthesis of N,N'-di-(m-methylphenyl)-3,6-dimethyl-1,4-dihydro-1,2,4,5-tetrazine-1,4-dicarboxamide. researchgate.net This compound, a derivative of a substituted 1,4-dihydro-1,2,4,5-tetrazine, demonstrates the feasibility of acylating the nitrogen atoms of the tetrazine ring. The general reactivity of diamines suggests that acylation of the exocyclic amino groups of this compound is also a viable synthetic route. For instance, the selective monoacylation of N-arylputrescines with carboxylic acid anhydrides yields N-acyl-N'-aryltetramethylenediamines, showcasing a method for controlled acylation of diamino compounds.

| Precursor | Reagent | Product | Reference |

| Substituted 1,4-dihydro-1,2,4,5-tetrazine | Acyl chloride | N,N'-diacyl-1,4-dihydro-1,2,4,5-tetrazine derivative | researchgate.net |

| N-arylputrescine | Carboxylic acid anhydride (B1165640) | N-acyl-N'-aryltetramethylenediamine |

Functionalization at C3 and C6 Positions

The C3 and C6 positions of the 1,4-dihydro-1,2,4,5-tetrazine ring are prime targets for introducing functional groups to create a wide array of derivatives. A common synthetic approach involves the preparation of 3,6-disubstituted-1,4-dihydro-1,2,4,5-tetrazine derivatives, which can then be further modified. researchgate.net

One-pot methods have been developed for the synthesis of unsymmetrical 3,6-disubstituted tetrazines from carboxylic ester precursors. nih.govnih.gov These methods often proceed through a 3-thiomethyltetrazine intermediate, which can then undergo reactions like Pd-catalyzed cross-coupling to introduce various substituents at the C6 position. nih.gov The synthesis of 3,6-disubstituted 1,2,4,5-tetrazines containing N-, O-, and C-nucleophile residues, as well as pharmacophoric hydrazone fragments, has also been reported. researchgate.net

For instance, 3,6-diphenyl-1,4-dihydro-1,2,4,5-tetrazine is prepared by refluxing elemental sulfur, benzonitrile, and hydrazine (B178648) monohydrate in ethanol (B145695). researchgate.net This dihydrotetrazine can be subsequently oxidized to the corresponding 1,2,4,5-tetrazine (B1199680). researchgate.net Similarly, 3,6-diacetyl-1,4-diphenyl-1,4-dihydro-1,2,4,5-tetrazine has been synthesized from 1-phenylhydrazono-1-chloropropanone and triethylamine (B128534) in ethanol. nih.gov

| Starting Material(s) | Key Reagents/Conditions | Product | Reference |

| Carboxylic esters | S-methylisothiocarbonohydrazidium iodide, oxidation | Unsymmetrical 3,6-disubstituted tetrazines | nih.govnih.gov |

| Benzonitrile, hydrazine monohydrate | Elemental sulfur, ethanol, reflux | 3,6-Diphenyl-1,4-dihydro-1,2,4,5-tetrazine | researchgate.net |

| 1-Phenylhydrazono-1-chloropropanone | Triethylamine, ethanol, reflux | 3,6-Diacetyl-1,4-diphenyl-1,4-dihydro-1,2,4,5-tetrazine | nih.gov |

Preparation of Fused Heterocyclic Systems Involving the Tetrazine Scaffold

The this compound scaffold serves as a versatile building block for the synthesis of various fused heterocyclic systems. These reactions typically involve the cyclization of substituents on the tetrazine ring to form new heterocyclic rings, leading to complex polycyclic structures.

Triazolotetrazine Derivatives

A significant application of 1,4-dihydro-1,2,4,5-tetrazine derivatives is in the synthesis of triazolotetrazines. nih.govbeilstein-journals.org These fused systems are of interest in medicinal chemistry. beilstein-journals.org The general synthetic strategy involves the oxidative cyclization of 3,6-disubstituted 1,2,4,5-tetrazines bearing an amidine moiety. nih.govbeilstein-journals.org For example, the reaction of 3,6-disubstituted 1,2,4,5-tetrazines with (diacetoxyiodo)benzene (B116549) in trifluoroethanol leads to the formation of researchgate.netnih.govzendy.iotriazolo[1,5-b] researchgate.netnih.govzendy.ionih.govtetrazines. nih.gov Another route involves the reaction of 3-hydrazino-5-phenyl-4H-1,2,4-triazole-4-amine with various aromatic aldehydes to yield fused researchgate.netnih.govzendy.iotriazolo[4,3-b] researchgate.netnih.govzendy.ionih.govtetrazines. researchgate.net

| Tetrazine Precursor | Reagent/Condition | Fused Product | Reference |

| 3,6-Disubstituted 1,2,4,5-tetrazine with amidine moiety | (Diacetoxyiodo)benzene, trifluoroethanol | researchgate.netnih.govzendy.iotriazolo[1,5-b] researchgate.netnih.govzendy.ionih.govtetrazine | nih.gov |

| 3-Hydrazino-5-phenyl-4H-1,2,4-triazole-4-amine | Aromatic aldehydes | researchgate.netnih.govzendy.iotriazolo[4,3-b] researchgate.netnih.govzendy.ionih.govtetrazine | researchgate.net |

Tetrazolotetrazine Derivatives

The synthesis of tetrazolotetrazine derivatives represents another important transformation of the tetrazine scaffold. These compounds can be formed through intramolecular cyclization of an azido-substituted tetrazine. For instance, 3,6-diazido-1,2,4,5-tetrazine exists in equilibrium with its cyclized form, 6-azido- researchgate.netnih.govnih.govzendy.iotetrazolo[1,5-b] researchgate.netnih.govzendy.ionih.govtetrazine. lanl.gov This demonstrates the potential for forming a fused tetrazole ring from a suitable tetrazine precursor. Further oxidation of these tetrazolotetrazine systems can lead to N-oxide derivatives. lanl.gov

| Tetrazine Precursor | Transformation | Fused Product | Reference |

| 3,6-Diazido-1,2,4,5-tetrazine | Intramolecular cyclization | 6-Azido- researchgate.netnih.govnih.govzendy.iotetrazolo[1,5-b] researchgate.netnih.govzendy.ionih.govtetrazine | lanl.gov |

Conversion to N-Oxide Derivatives

The nitrogen atoms within the 1,2,4,5-tetrazine ring can be oxidized to form N-oxide derivatives, which can significantly impact the energetic and electronic properties of the molecule. The oxidation of 3,6-diamino-1,2,4,5-tetrazine (the oxidized form of the subject compound) has been studied with various oxidizing agents. zendy.ioresearchgate.netresearchgate.net

Treatment of 3,6-diamino-1,2,4,5-tetrazine with most peracids results in the formation of 3,6-diamino-1,2,4,5-tetrazine 1,4-dioxide as the major product. zendy.ioresearchgate.net However, using peroxytrifluoroacetic acid (PTFA) can selectively yield 3,6-diamino-1,2,4,5-tetrazine 1-oxide. zendy.ioresearchgate.net Another effective oxidizing agent for producing the 1,4-dioxide is peroxyformic acid. researchgate.net Hypofluorous acid has also been employed as a powerful oxidant for these systems. lanl.gov

| Starting Material | Oxidizing Agent | Major Product | Reference(s) |

| 3,6-Diamino-1,2,4,5-tetrazine | Most peracids | 3,6-Diamino-1,2,4,5-tetrazine 1,4-dioxide | zendy.ioresearchgate.net |

| 3,6-Diamino-1,2,4,5-tetrazine | Peroxytrifluoroacetic acid (PTFA) | 3,6-Diamino-1,2,4,5-tetrazine 1-oxide | zendy.ioresearchgate.net |

| 3,6-Diamino-1,2,4,5-tetrazine | Peroxyformic acid | 3,6-Diamino-1,2,4,5-tetrazine 1,4-dioxide | researchgate.net |

| 3,6-Diazido-1,2,4,5-tetrazine | Hypofluorous acid | 3,6-Diazido-1,2,4,5-tetrazine 1,4-dioxide | lanl.gov |

Development of Unsymmetrically Substituted Tetrazine Derivatives

The synthesis of unsymmetrically substituted 1,2,4,5-tetrazine derivatives is a crucial area of research, as it allows for the fine-tuning of the molecule's properties for various applications. One effective strategy to achieve unsymmetrical substitution involves the selective functionalization of a symmetrically disubstituted precursor. A key example of this approach is the derivatization of 3,6-bis(3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazine. This compound serves as a versatile platform for creating unsymmetrical tetrazines through nucleophilic aromatic substitution, where one of the 3,5-dimethylpyrazolyl groups acts as a leaving group. nih.govresearchgate.netnih.gov

A notable synthetic transformation is the selective ammonolysis of 3,6-bis(3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazine to produce 3-amino-6-(3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazine. Research has demonstrated that controlling the reaction temperature is critical for achieving the desired monosubstitution. When the ammonolysis is conducted at room temperature, the reaction proceeds selectively to replace only one of the pyrazolyl substituents. This method provides a direct route to an unsymmetrically substituted tetrazine bearing an amino group and a dimethylpyrazolyl group.

Further studies have shown that 3,6-bis(3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazine can react with a variety of N-nucleophiles, including aliphatic, cycloaliphatic, and aromatic amines, as well as NH-heterocycles, to yield unsymmetrically substituted products. researchgate.net The dimethylpyrazole moiety's ability to be displaced allows for the introduction of diverse functional groups onto the tetrazine core. For instance, reactions with mono- and diamines can lead to the substitution of one or both pyrazolyl groups, and under controlled conditions, can be directed towards monosubstitution. researchgate.net

The following table summarizes the key compounds in the synthesis of an unsymmetrically substituted amino-tetrazine derivative.

| Compound Name | Molecular Formula | Role in Synthesis | Reference |

|---|---|---|---|

| 3,6-bis(3,5-dimethyl-1H-pyrazol-1-yl)-1,2,4,5-tetrazine | C12H14N8 | Symmetrically disubstituted precursor | nih.gov |

| 3-amino-6-(3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazine | C7H9N7 | Unsymmetrically substituted product | researchgate.net |

In some instances, the reaction of 3,6-bis(3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazine with certain nucleophiles can lead to unexpected products. For example, treatment with 3-amino-1-tert-butyl-1,2,4-triazole in the presence of potassium carbonate and subsequent aqueous workup resulted in the formation of 6-(3,5-dimethyl-1H-pyrazol-1-yl)-1,2,4,5-tetrazin-3(2H)-one, a hydroxy derivative, instead of the expected amino-substituted product. researchgate.net This highlights the complex reactivity of the tetrazine ring and the importance of reaction conditions in directing the synthetic outcome.

The ability to perform these selective substitutions opens up pathways to a wide array of unsymmetrically functionalized tetrazines, which are valuable intermediates for the development of advanced materials and probes.

Advanced Characterization Methodologies for 1,4 Dihydro 1,2,4,5 Tetrazine 3,6 Diamine and Its Derivatives

X-ray Crystallography for Solid-State Structure Elucidation

Single-crystal X-ray diffraction is a powerful technique for the unambiguous determination of the three-dimensional atomic arrangement of crystalline solids. This methodology has been instrumental in confirming the structures of various 3,6-disubstituted-1,4-dihydro-1,2,4,5-tetrazine derivatives. researchgate.net

The central six-membered dihydrotetrazine ring is not planar and can adopt different conformations. X-ray structure analysis has revealed that this ring system can exist in both chair and boat conformations. researchgate.netnih.gov For instance, in the structure of 3,6-di-4-pyridyl-1,4-dihydro-1,2,4,5-tetrazine, the dihydrotetrazine ring adopts a boat conformation, resulting in a V-shaped molecule. nih.gov In contrast, other 3,6-disubstituted derivatives have been found to exhibit a chair conformation for the central ring. researchgate.net The specific conformation adopted is influenced by the nature and steric requirements of the substituents at the 3 and 6 positions. The analysis of bond lengths within the ring, such as the distinction between C=N double bonds and N-N single bonds, confirms the 1,4-dihydro structure over other potential isomers like the 1,2-dihydro form. researchgate.net

Table 1: Selected Crystallographic Data for 1,4-Dihydro-1,2,4,5-tetrazine Derivatives

| Compound | Formula | Crystal System | Space Group | Ring Conformation | Reference |

|---|---|---|---|---|---|

| 3,6-bis(pyridin-2-yl)-1,4-dihydro-1,2,4,5-tetrazine | C₁₂H₁₀N₆ | Monoclinic | P2₁/n | Butterfly-like (distorted boat) | nih.govnih.gov |

| 3,6-di-4-pyridyl-1,4-dihydro-1,4-dihydro-1,2,4,5-tetrazine | C₁₂H₁₀N₆ | Orthorhombic | Pnma | Boat | nih.gov |

| Diethyl 1,4-dihydro-1,2,4,5-tetrazine-3,6-dicarboxylate | C₈H₁₂N₄O₄ | Monoclinic | P2₁/c | Boat | researchgate.net |

This table is interactive. Click on the headers to sort the data.

Table 2: Hydrogen Bond Parameters in a Representative 1,4-Dihydro-1,2,4,5-tetrazine Derivative (3,6-bis(pyridin-2-yl)-1,4-dihydro-1,2,4,5-tetrazine)

| Donor–H···Acceptor | D–H (Å) | H···A (Å) | D···A (Å) | D–H···A (°) |

|---|---|---|---|---|

| N1–H1···N5ⁱ | 0.89(2) | 2.15(2) | 3.020(2) | 165(2) |

| N4–H4···N2ⁱⁱ | 0.88(2) | 2.15(2) | 3.018(2) | 169(2) |

Symmetry codes: (i) x-1, y, z; (ii) x+1, y, z. Data extracted from Wzgarda-Raj et al. (2019).

Spectroscopic Techniques for Structural Confirmation and Electronic Properties

Spectroscopic methods are indispensable for the characterization of 1,4-Dihydro-1,2,4,5-tetrazine-3,6-diamine and its derivatives in solution and solid states, providing complementary information to X-ray crystallography.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating the chemical environment of protons (¹H NMR) and carbon atoms (¹³C NMR) within a molecule. For 1,4-dihydro-1,2,4,5-tetrazine derivatives, the chemical shifts of the N-H protons are particularly informative. In ¹H NMR spectra, the N-H protons typically appear as a singlet in a region characteristic of amine or amide protons. researchgate.net The chemical shifts of the carbon atoms in the dihydrotetrazine ring and any substituents can be identified in the ¹³C NMR spectrum, providing confirmation of the carbon skeleton.

Table 3: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 1,4-Dihydro-1,2,4,5-tetrazine Derivatives

| Compound | Nucleus | Chemical Shift (ppm) | Solvent | Reference |

|---|---|---|---|---|

| Diethyl 1,4-dihydro-1,2,4,5-tetrazine-3,6-dicarboxylate | ¹H (N-H) | 7.52 (s, 2H) | CDCl₃ | researchgate.net |

| Diethyl 1,4-dihydro-1,2,4,5-tetrazine-3,6-dicarboxylate | ¹H (CH₂) | 4.09 (d, 4H) | CDCl₃ | researchgate.net |

| Diethyl 1,4-dihydro-1,2,4,5-tetrazine-3,6-dicarboxylate | ¹H (CH₃) | 0.97 (d, 6H) | CDCl₃ | researchgate.net |

| 4-(6-Methyl-1,2,4,5-tetrazin-3-yl)benzoic acid (oxidized form) | ¹³C (C=O) | 167.84 | DMSO-d₆ | |

| 4-(6-Methyl-1,2,4,5-tetrazin-3-yl)benzoic acid (oxidized form) | ¹³C (Tetrazine C) | 167.17, 163.30 | DMSO-d₆ |

Note: Data for the oxidized tetrazine is provided for comparative context of substituent effects on chemical shifts.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. In the IR spectra of 1,4-dihydro-1,2,4,5-tetrazine derivatives, characteristic absorption bands for N-H stretching, C=N stretching, and other functional groups in the substituents can be observed. The N-H stretching vibrations typically appear in the region of 3100-3500 cm⁻¹. The C=N stretching vibration of the dihydrotetrazine ring is also a key diagnostic peak.

Table 4: Characteristic Infrared Absorption Bands for 1,4-Dihydro-1,2,4,5-tetrazine Derivatives

| Functional Group | Vibration Mode | Approximate Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H | Stretch | 3100 - 3300 | Medium |

| C-H (aromatic) | Stretch | 3000 - 3100 | Medium to Weak |

| C-H (aliphatic) | Stretch | 2850 - 3000 | Medium |

| C=O (ester) | Stretch | ~1717 | Strong |

| C=N | Stretch | 1600 - 1650 | Medium |

| C=C (aromatic) | Stretch | 1450 - 1600 | Medium to Weak |

| N-H | Bend | 1500 - 1600 | Medium |

This table provides a general range for characteristic absorptions; specific values may vary depending on the full molecular structure.

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For 1,4-dihydro-1,2,4,5-tetrazine derivatives, techniques like Electron Ionization (EI-MS) can be used. The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. researchgate.net The fragmentation of the molecular ion provides valuable structural information. The stability of the dihydrotetrazine ring and its substituents will influence the observed fragmentation pathways. Common fragmentation patterns can involve the loss of substituents or cleavage of the dihydrotetrazine ring.

UV-Vis Spectroscopy and Fluorescence Studies for Electronic Transitions

UV-Vis spectroscopy and fluorescence studies are pivotal in elucidating the electronic structure and properties of this compound and its analogs. These techniques probe the electronic transitions between molecular orbitals, providing insights into conjugation, chromophore character, and environmental sensitivity.

For dihydrotetrazines, the electronic absorption spectra are primarily characterized by transitions within the dihydrotetrazine ring system. The UV spectrum for 1,4-dimethyl-1,4-dihydro-s-tetrazine, for example, shows a maximum absorption (λ_max) at 237 nm. nps.edu The position and intensity of these absorption bands are sensitive to the nature of the substituents on the ring and the solvent environment. Studies on various tetrazine derivatives have shown that increasing the concentration of interacting species, such as DNA, can lead to hyperchromism (an increase in absorption intensity) and a slight blue shift (hypsochromic shift) of 2-4 nm, suggesting a strong interaction with the chromophore. researchgate.net

The photophysical properties of tetrazine derivatives are of significant interest, particularly their fluorescence. The fluorescence efficiency of tetrazines is highly dependent on the substituents at the 3- and 6-positions. nih.gov For instance, certain alkoxy-substituted tetrazines are known to be fluorescent liquids, retaining their bright orange fluorescence even in a neat state. nih.gov Time-resolved spectroscopy has revealed that intersystem crossing is a significant decay pathway that competes with fluorescence. nih.gov The rate of this process is influenced by the substitution pattern; 3,6-dialkoxy derivatives exhibit a higher rate of intersystem crossing compared to 3-chloro-6-alkoxytetrazines, which accounts for the higher fluorescence quantum yields of the latter. nih.gov Quantum chemical calculations suggest this is due to the activation energy needed to distort the tetrazine core, enabling a crossing between the S₁ and T₂ states where spin-orbit coupling facilitates efficient intersystem crossing. nih.gov

Furthermore, solvatochromic studies on related heterocyclic systems, such as dihydro-1,2,4-triazines, demonstrate the influence of solvent polarity on their optical properties. mdpi.com While absorption maxima may only shift within a small range (5–7 nm), the molar extinction coefficient can decrease significantly when moving from a nonpolar solvent like toluene (B28343) to a polar one like DMSO. mdpi.com These findings underscore the importance of the local environment in modulating the electronic transitions of the heterocyclic core.

| Compound | λ_max (nm) | Molar Extinction Coefficient (ε) | Solvent/Conditions | Reference |

|---|---|---|---|---|

| 1,4-Dimethyl-1,4-dihydro-s-tetrazine | 237 | 7900 | Absolute C₂H₅OH | nps.edu |

| Aryl-1,2,4,5-tetrazinane-3-thiones | Blue shift of 2-4 nm | Hyperchromism of 25-40% | In presence of CT-DNA | researchgate.net |

| 3,6-dipyridin-2-yl-1,2,4,5-tetrazine | ~290 and ~520 | Not specified | Not specified | researchgate.net |

Electrochemical Analysis (e.g., Redox Behavior)

Electrochemical methods, particularly cyclic voltammetry, are essential for characterizing the redox behavior of 1,4-dihydro-1,2,4,5-tetrazine systems. These compounds can undergo oxidation to their corresponding 1,2,4,5-tetrazine (B1199680) counterparts, a process that is often electrochemically reversible. This redox interconversion between the dihydrotetrazine (DHTz) and tetrazine (Tz) forms is a key feature of their chemistry. nih.govudel.edu

The control over this DHTz/Tz redox state is significant as it can function as an "on-off" switch for the reactivity of the tetrazine ring, which is highly reactive in inverse electron-demand Diels-Alder reactions, while the dihydrotetrazine form is inactive. udel.edu Studies on 1,4-dihydro-1,2,4,5-tetrazine and its derivatives have confirmed that these compounds are electron-rich. rsc.org Electrochemical data from these studies highlight the relative stability of the 1,4-dihydro form. rsc.org

Cyclic voltammetry experiments on thiolated tetrazine derivatives self-assembled on gold surfaces have demonstrated this reversible redox behavior. nih.gov For one such derivative, the interconversion between the tetrazine and dihydrotetrazine was observed with a reduction peak potential (Epc) at -0.47 V and an oxidation peak potential at +0.28 V (vs. Ag/AgCl). nih.gov The reversibility of the redox couple is influenced by factors such as the substituents on the ring and the solvent system. dtu.dk For instance, in related N-containing aromatic compounds like pyrazines, electron-withdrawing substituents tend to increase the reduction potential, while electron-donating groups decrease it. dtu.dk The number and nature of substituents can also impact the kinetics of the electron transfer process. dtu.dk

The enzymatic oxidation of dihydrotetrazines has also been explored. Horseradish peroxidase and the genetically expressible APEX2 can efficiently catalyze the oxidation of dihydrotetrazine to yield the active tetrazine product. researchgate.netchemrxiv.org This enzymatic activation underscores the accessibility of the redox transition under mild, biological conditions.

| Compound/System | Process | Potential (V) | Reference Electrode | Technique | Reference |

|---|---|---|---|---|---|

| Thiolated tetrazine derivative (51) | Reduction (Tz to DHTz) | -0.47 | Ag/AgCl/(3 M) KCl | Cyclic Voltammetry | nih.gov |

| Thiolated tetrazine derivative (51) | Oxidation (DHTz to Tz) | +0.28 | Ag/AgCl/(3 M) KCl | Cyclic Voltammetry | nih.gov |

Thermal Analysis (e.g., Differential Scanning Calorimetry for reaction processes)

Thermal analysis techniques, especially Differential Scanning Calorimetry (DSC), are invaluable for investigating the thermal stability, phase transitions, and decomposition processes of this compound and related compounds. nih.gov DSC measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the determination of thermodynamic parameters such as melting points, decomposition temperatures, and enthalpies of reaction. mdpi.com

Studies on various 3,6-disubstituted 1,2,4,5-tetrazines have utilized DSC to assess their thermal stability. nih.govznaturforsch.com The decomposition temperatures are highly dependent on the nature of the substituents. For example, asymmetrically substituted tetrazines have been reported with decomposition temperatures ranging from 127 to 188°C. nih.gov In contrast, certain symmetrically substituted derivatives, such as the bis-3,5-diamino-1,2,4-triazolyl-substituted tetrazine, exhibit exceptionally high thermal stability, with decomposition occurring as high as 370°C. znaturforsch.com

The thermal decomposition pathway of related compounds can provide insight into the behavior of this compound. For instance, the thermal analysis of 3,6-dihydrazino-1,2,4,5-tetrazine revealed that the initial stage of its decomposition is a redox process. researchgate.net In this unique reaction, the tetrazine ring is reduced by the hydrazine (B178648) substituent groups, leading to the formation of diaminodihydrotetrazine and molecular nitrogen. researchgate.net This indicates that the dihydrotetrazine diamine structure can be a product of thermal decomposition processes of other tetrazine derivatives. The decomposition of 3,6-dihydrazino-1,2,4,5-tetrazine is associated with an exothermic peak temperature of 164°C. researchgate.net The characterization of 3,6-diamino-1,2,4,5-tetrazine (DATZ) and its 1,4-dioxide derivative (DATZO2) has also been accomplished using DSC, confirming the utility of this technique for this class of compounds. researchgate.net

| Compound | Decomposition Temperature (°C) | Method | Reference |

|---|---|---|---|

| 3,6-dihydrazino-1,2,4,5-tetrazine | 164 (Exothermic Peak) | Not specified | researchgate.net |

| Asymmetrically substituted tetrazines | 127 - 188 | DSC | nih.gov |

| 3,6-bis(3,5-diamino-1,2,4-triazolyl)-1,2,4,5-tetrazine | 370 | DSC | znaturforsch.com |

Theoretical and Computational Investigations of 1,4 Dihydro 1,2,4,5 Tetrazine 3,6 Diamine

Quantum Chemical Calculations

Quantum chemical calculations are at the forefront of molecular modeling, enabling the detailed study of geometric and electronic properties.

Density Functional Theory (DFT) is a widely used computational method for predicting the equilibrium geometry and electronic properties of molecules. While specific DFT studies for 1,4-dihydro-1,2,4,5-tetrazine-3,6-diamine are not extensively documented, research on related structures, such as 3,6-diamino-1,2,4,5-tetrazine-1,4-dioxide (LAX-112), provides valuable insights. scielo.org.zaajol.info For the parent 1,4-dihydro-1,2,4,5-tetrazine, calculations indicate that the six-membered ring is not planar and deviates significantly into a boat or chair-like conformation to relieve ring strain. rsc.orgnih.gov

The introduction of amino groups at the 3 and 6 positions is expected to influence the geometry through electronic and steric effects. The amino groups would likely participate in hydrogen bonding and alter the charge distribution within the ring. DFT calculations on related 3,6-disubstituted-1,4-dihydro-1,2,4,5-tetrazine derivatives have confirmed that the central ring typically adopts a non-planar conformation. researchgate.net For instance, in 3,6-di-4-pyridyl-1,4-dihydro-1,2,4,5-tetrazine, the dihydrotetrazine ring exists in a boat conformation. nih.gov

| Compound | Bond Length (C=N) / (C=C) Å | Bond Length (C-N) / (C-C) Å | Fold Angle (°) |

|---|---|---|---|

| 1,4-Dihydrobenzene | 1.346 | 1.509 | 180 (Planar) |

| 1,4-Dihydropyrazine | 1.359 | 1.464 | 156 |

| 1,4-Dihydro-1,2,4,5-tetrazine | 1.320 | 1.439 | 142 |

High-level ab initio and semi-empirical methods are also employed to explore molecular properties. Semi-empirical methods, such as PM3 (Parametric Method 3) and AM1 (Austin Model 1), are computationally less intensive and are suitable for larger molecules. uni-muenchen.deucsb.edu These methods are parameterized to reproduce experimental data like heats of formation. wikipedia.org

Studies on various 3,6-disubstituted-1,4-dihydro-1,2,4,5-tetrazine derivatives have utilized the PM3 method to confirm their structures, revealing that the central ring adopts a chair conformation and is not homoaromatic. researchgate.net Similarly, MNDO (Modified Neglect of Diatomic Overlap), another semi-empirical approach, has been used to study the parent 1,4-dihydro-1,2,4,5-tetrazine. rsc.org These calculations showed that as carbon atoms in a 1,4-dihydro ring are replaced by nitrogen atoms, there is a contraction of bonds and an increasing deviation from planarity, which decreases π electron conjugation. rsc.org These findings suggest that this compound would also possess a non-planar, puckered ring structure.

Natural Bond Orbital (NBO) analysis is a theoretical tool used to study charge transfer, hyperconjugation, and the nature of chemical bonds within a molecule. nih.gov It provides a detailed picture of electron delocalization from occupied donor orbitals to unoccupied acceptor orbitals.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing valuable information on conformational flexibility and intermolecular interactions. nih.gov To date, specific MD simulation studies focused on this compound have not been reported in the literature.

However, based on static calculations and experimental data from related compounds, the 1,4-dihydrotetrazine ring is known to be conformationally flexible, likely existing in a dynamic equilibrium between boat and chair-like forms. researchgate.net MD simulations could elucidate the energy barriers between these conformers and determine the predominant conformation in different environments (e.g., in solution or the solid state). Furthermore, these simulations would be invaluable for understanding how molecules of this compound interact with each other, particularly through the extensive network of hydrogen bonds expected to be formed by the amino groups and the ring nitrogen atoms. nih.gov Such studies are crucial for predicting crystal packing and material properties.

Mechanistic Studies using Computational Approaches (e.g., Reaction Pathways, Transition States)

Computational methods are instrumental in elucidating chemical reaction mechanisms, including the identification of transition states and the calculation of activation energies. arxiv.org While mechanistic studies for this compound are scarce, research on the broader class of 1,2,4,5-tetrazines provides excellent examples of this application.

For instance, DFT calculations have been used extensively to study the inverse-electron-demand Diels-Alder reactions of oxidized 1,2,4,5-tetrazines. researchgate.netnih.gov These studies have mapped out reaction pathways, optimized transition state geometries, and calculated activation barriers, providing a deep understanding of tetrazine reactivity. nih.govresearchgate.netresearchgate.net A recent study explored the reaction of 1,2,4,5-tetrazines with enamines, revealing a novel reaction pathway involving C-N bond formation and a sigmatropic rearrangement, all elucidated through DFT calculations. nih.gov Similar computational strategies could be applied to investigate the synthesis of this compound, for example, by modeling the reduction of its oxidized precursor, 3,6-diamino-1,2,4,5-tetrazine. These calculations would help optimize reaction conditions and understand the stability and potential decomposition pathways of the target molecule.

Prediction of Reactivity and Selectivity Parameters (e.g., Fukui Functions, Frontier Molecular Orbitals)

The reactivity of a molecule can be predicted using parameters derived from its electronic structure. Frontier Molecular Orbital (FMO) theory, which considers the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a cornerstone of this approach. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. nih.gov

For the tetrazine family, FMO theory is often used to explain their high reactivity in cycloaddition reactions. researchgate.netnih.gov Simple semi-empirical (AM1) calculations on 3,6-bis(thiomethyl)-1,2,4,5-tetrazine showed that protonation significantly lowers the LUMO energy, thereby enhancing its reactivity toward nucleophiles. nih.gov Other reactivity descriptors, such as chemical hardness, softness, and electrophilicity index, can also be calculated to provide a more complete picture of a molecule's reactive nature. nih.gov Although these parameters have not been explicitly published for this compound, calculations on related nitrogen-rich heterocycles show that these descriptors are powerful tools for predicting stability and reactivity. The presence of electron-donating amino groups would be expected to raise the HOMO energy, influencing the compound's role in chemical reactions.

| Parameter | Definition | Calculated Value (eV) |

|---|---|---|

| EHOMO | Energy of Highest Occupied Molecular Orbital | -6.90 |

| ELUMO | Energy of Lowest Unoccupied Molecular Orbital | -1.54 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 5.36 |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.68 |

| Chemical Softness (S) | 1 / (2η) | 0.18 |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | 4.22 |

| Electrophilicity Index (ω) | χ² / (2η) | 3.32 |

Molecular Modeling for Structure-Activity Relationships

Molecular modeling techniques have been instrumental in elucidating the structure-activity relationships (SAR) of 1,4-dihydro-1,2,4,5-tetrazine derivatives, providing valuable insights for the design of new compounds with enhanced biological activities. While specific computational studies focusing exclusively on this compound are not extensively documented in publicly available literature, broader research on substituted analogs offers a strong foundation for understanding the key structural features that govern their activity, particularly in the context of antitumor applications.

Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied to series of 3,6-disubstituted-1,4-dihydro-1,2,4,5-tetrazine derivatives to correlate their molecular properties with their cytotoxic effects against various cancer cell lines. nih.govresearchgate.net These models are crucial for predicting the activity of novel derivatives and for guiding synthetic efforts toward more potent compounds.

In a notable 3D-QSAR study, CoMFA and CoMSIA models were developed for a series of 37 1,2,4,5-tetrazine (B1199680) derivatives to explore their antitumor activity against the A-549 human lung carcinoma cell line. nih.gov The statistical significance of these models underscores their predictive power.

Table 1: Statistical Parameters of CoMFA and CoMSIA Models for Antitumor Activity against A-549 Cells

| Parameter | CoMFA | CoMSIA |

|---|---|---|

| q² (Cross-validated correlation coefficient) | 0.744 | 0.757 |

| r² (Non-cross-validated correlation coefficient) | 0.978 | 0.988 |

| Predicted r² | 0.916 | 0.898 |

This table summarizes the statistical validation parameters for the CoMFA and CoMSIA models, indicating a high degree of confidence in their predictive ability. nih.gov

The contour maps generated from these models reveal the importance of steric and electrostatic fields for biological activity. For instance, the models might indicate that bulky substituents at certain positions of the tetrazine ring are favorable for activity, while electropositive or electronegative groups are preferred in other regions. This information is vital for the rational design of new derivatives with improved efficacy.

Furthermore, structural analysis, including single-crystal X-ray diffraction and semi-empirical calculations using methods like PM3, has confirmed that the central 1,4-dihydro-1,2,4,5-tetrazine ring typically adopts a chair or boat conformation. researchgate.netnih.gov This non-planar structure has significant implications for how these molecules interact with biological targets.

Applications and Research Trajectories in Advanced Chemical Sciences

Utility in Bioorthogonal Chemistry

Bioorthogonal reactions are chemical transformations that can occur inside living systems without interfering with native biochemical processes. nih.gov The inverse electron-demand Diels-Alder (IEDDA) reaction between an electron-deficient 1,2,4,5-tetrazine (B1199680) and a strained alkene or alkyne dienophile, such as trans-cyclooctene (B1233481) (TCO), is a cornerstone of this field. cuny.edunih.gov This reaction, often termed tetrazine ligation, is noted for its exceptionally fast reaction kinetics, high specificity, and biocompatibility, making it an ideal tool for in vivo applications. nih.govnih.govnih.gov

Tetrazine ligation has been extensively developed as a powerful tool for site-specific bioconjugation, enabling the precise modification of biomolecules like proteins, glycans, and nucleic acids under physiological conditions. nih.govnih.gov The reaction's versatility and rapid kinetics allow for efficient labeling even at the low concentrations typical of biological systems. nih.gov The strategy involves incorporating a strained dienophile, such as TCO, onto a target biomolecule through genetic or metabolic engineering. nih.gov A tetrazine derivative, functionalized with a payload (e.g., a therapeutic agent, a probe, or another biomolecule), is then introduced. The subsequent IEDDA cycloaddition reaction forms a stable covalent bond exclusively at the desired site. nih.gov

Researchers have synthesized and characterized numerous conjugatable tetrazines, optimizing them for stability and reactivity in biological media. researchgate.net The reactivity of the tetrazine core can be tuned by altering the substituents at the C3 and C6 positions; electron-withdrawing groups generally increase the reaction rate. researchgate.net This tunable reactivity allows for the development of a diverse toolbox of ligation reagents tailored for specific applications, from cellular labeling to the construction of complex biomolecular conjugates. nih.govresearchgate.net

A significant advancement stemming from tetrazine chemistry is the creation of fluorogenic probes for biological imaging. semanticscholar.org These probes are engineered to be non-fluorescent or weakly fluorescent until they undergo the bioorthogonal ligation reaction. semanticscholar.org In a common design strategy, the tetrazine moiety acts as a fluorescence quencher when conjugated to a fluorophore. semanticscholar.orgnih.gov The quenching can occur through various mechanisms, including Förster Resonance Energy Transfer (FRET) or Photoinduced Electron Transfer (PET). semanticscholar.org

Upon the IEDDA reaction with a dienophile-tagged target, the tetrazine ring is consumed, disrupting the quenching mechanism and leading to a significant increase in fluorescence emission. semanticscholar.orgsemanticscholar.org This "turn-on" response provides a high signal-to-noise ratio, enabling no-wash imaging of specific biomolecules in living cells and organisms. semanticscholar.org Researchers have developed a wide palette of fluorogenic tetrazine probes spanning the visible to near-infrared (NIR) spectrum by coupling tetrazines with various dyes, such as BODIPY, coumarin, fluorescein, and rhodamine derivatives. semanticscholar.orgsemanticscholar.orgrcsi.com These probes have been instrumental in visualizing subcellular structures, tracking dynamic processes, and quantifying biomolecules with high spatiotemporal resolution. nih.govrcsi.com

Table 1: Examples of Tetrazine-Based Fluorogenic Probes

| Fluorophore Class | Quenching Mechanism | Fluorescence Turn-On (Fold Increase) | Emission Range | Reference |

|---|---|---|---|---|

| BODIPY-FL | FRET-type | 15-20 | Green | semanticscholar.org |

| Coumarin | - | >100 | Blue/Green | nih.gov |

| Fluorescein (Fl-6-Tz) | - | up to 109 | Green | semanticscholar.org |

Pretargeted imaging is a multi-step strategy that decouples the targeting of a biomarker from the delivery of an imaging agent, significantly enhancing imaging contrast and reducing off-target radiation exposure. nih.govcuny.edu Tetrazine ligation is exceptionally well-suited for this approach due to its rapid kinetics. cuny.edu

The methodology involves two steps:

An antibody or another targeting vector conjugated with a dienophile (e.g., TCO) is administered. This conjugate is allowed to accumulate at the target site (e.g., a tumor) while the unbound excess clears from circulation over time. nih.govmdpi.com

A small, radiolabeled tetrazine molecule is then injected. It circulates rapidly, quickly reacts with the TCO-tagged antibody at the target site, and any unreacted radiotracer is rapidly cleared from the body through the kidneys. cuny.edunih.gov

This approach allows for the use of short-lived radionuclides like Fluorine-18 (¹⁸F), which would be incompatible with the slow pharmacokinetics of intact antibodies in direct labeling methods. cuny.edu Pretargeted positron emission tomography (PET) and single-photon emission computed tomography (SPECT) imaging using various radionuclides, including Copper-64, Zirconium-89, and Indium-111, have demonstrated the ability to clearly delineate tumors with high tumor-to-background ratios. cuny.edunih.govmdpi.comfrontiersin.org This strategy improves diagnostic accuracy and holds promise for subsequent radioimmunotherapy by maximizing the radiation dose to the tumor while minimizing it to healthy tissues. nih.govfrontiersin.org

Table 2: Radionuclides Used in Tetrazine-Based Pretargeted Imaging

| Radionuclide | Imaging Modality | Targeting Vector Example | Disease Target | Key Finding | Reference |

|---|---|---|---|---|---|

| ¹⁸F | PET | Anti-CA19.9 Antibody (5B1) | Pancreatic Cancer | Clear tumor delineation with high tumor-to-background ratios. | cuny.edu |

| ⁸⁹Zr | PET | Anti-CD44v6 Antibody (U36) | Head-and-Neck Cancer | Lower absolute tumor uptake than direct labeling but comparable tumor-to-non-target ratios and lower absorbed doses. | nih.gov |

| ¹¹¹In | SPECT | Anti-TAG72 Antibody (CC49) | Colon Cancer | Clear tumor imaging with a tumor-to-muscle ratio of 13.1. | frontiersin.org |

Role as a Synthetic Synthon in Organic Chemistry

Beyond its bioorthogonal applications, the 1,4-dihydro-1,2,4,5-tetrazine core and its oxidized tetrazine form are valuable synthetic synthons—building blocks used to construct more complex molecules. The high nitrogen content and unique reactivity of the tetrazine ring make it a versatile precursor in synthetic chemistry.

The 1,2,4,5-tetrazine ring is a key intermediate for the synthesis of a wide range of other heterocyclic compounds. Classical methods like the Pinner synthesis, which involves the reaction of nitriles with hydrazine (B178648) followed by oxidation, provide access to various 3,6-disubstituted tetrazines. nih.gov These derivatives can then be used in cycloaddition reactions that proceed with the expulsion of dinitrogen to form new ring systems.

For instance, 1,2,4,5-tetrazines can react as dienes in IEDDA reactions not only with alkenes but also with other unsaturated partners, leading to the formation of pyridazines and other diazines. nih.gov Furthermore, an unprecedented 1,4-cycloaddition across the nitrogen atoms of the tetrazine ring has been reported, which, after rearrangement, yields 1,2,4-triazine (B1199460) derivatives. nih.gov This reactivity allows chemists to leverage the tetrazine core as a scaffold to access diverse and complex heterocyclic architectures that are of interest in medicinal chemistry and materials science. nih.govresearchgate.net

The inherent properties of the tetrazine ring, including its electron-deficient nature and high nitrogen content, make it an attractive component for advanced functional materials. rsc.org Derivatives of 1,4-dihydro-1,2,4,5-tetrazine serve as precursors to high-nitrogen energetic materials. For example, 3,6-diamino-1,2,4,5-tetrazine (DATZ) is a precursor to 3,6-diamino-1,2,4,5-tetrazine-1,4-dioxide (DATZO₂), an explosive compound. researchgate.netgoogle.com